Cortisone acetate

Descripción general

Descripción

El acetato de cortisona es un corticosteroide glucocorticoide sintético y un éster de corticosteroide. Es ampliamente utilizado por sus propiedades antiinflamatorias e inmunosupresoras. Este compuesto es particularmente eficaz en el tratamiento de una variedad de afecciones, incluidas las enfermedades endocrinas, reumáticas, del colágeno, dermatológicas, alérgicas, oftálmicas, respiratorias, hematológicas, neoplásicas, edematosas y gastrointestinales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El acetato de cortisona se sintetiza a partir de la cortisona mediante esterificación. El proceso implica la reacción de la cortisona con anhídrido acético en presencia de un catalizador como la piridina. La reacción generalmente ocurre en condiciones suaves, con la temperatura mantenida alrededor de 0-5 °C para evitar la descomposición .

Métodos de producción industrial: La producción industrial de acetato de cortisona a menudo comienza con diosgenina, una sapogenina esteroide extraída de plantas como la Dioscorea. La diosgenina se somete a una serie de transformaciones químicas, incluyendo oxidación, reducción y esterificación, para producir acetato de cortisona. Este proceso combina métodos químicos y biotecnológicos para lograr altos rendimientos y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El acetato de cortisona experimenta diversas reacciones químicas, que incluyen:

Oxidación: Conversión a acetato de hidrocortisona.

Reducción: Formación de acetato de tetrahidrocortisona.

Sustitución: Reacción con halógenos para formar derivados halogenados.

Reactivos y condiciones comunes:

Oxidación: Utiliza reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Emplea reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Utiliza agentes halogenantes como cloro o bromo en presencia de un catalizador.

Productos principales:

Acetato de hidrocortisona: Formado mediante oxidación.

Acetato de tetrahidrocortisona: Producido a través de reducción.

Derivados halogenados de la cortisona: Resultan de reacciones de sustitución.

Aplicaciones Científicas De Investigación

Medical Applications

Cortisone acetate is indicated for the treatment of numerous conditions, including:

- Endocrine Disorders : Used in conditions like adrenal insufficiency and congenital adrenal hyperplasia.

- Rheumatic Diseases : Effective in managing rheumatoid arthritis and systemic lupus erythematosus.

- Dermatologic Conditions : Treats inflammatory skin disorders such as eczema and psoriasis.

- Allergic Reactions : Utilized for severe allergic responses and asthma exacerbations.

- Ophthalmic Conditions : Applied in the treatment of ocular inflammatory diseases.

- Hematologic Disorders : Used in managing conditions like acquired hemolytic anemia and acute leukemia .

Case Studies

-

Congenital Adrenal Hyperplasia :

A study highlighted a patient with congenital adrenal hyperplasia who initially received this compound but showed poor metabolic control. The treatment was switched to prednisolone, which resulted in better suppression of adrenal steroid production. This case illustrates the variability in patient response to this compound compared to other glucocorticoids . -

Systemic Lupus Erythematosus :

Research indicated that patients treated with this compound exhibited decreased hematocrit levels, correlating with disease activity markers such as C-reactive protein and erythrocyte sedimentation rate. This suggests that this compound can influence inflammatory responses in systemic lupus erythematosus patients . -

Immune Response Suppression :

An experimental study on adult Swiss mice demonstrated that this compound administration before antigen exposure significantly depressed the serum hemolysin response, indicating its effectiveness in modulating immune responses .

Pharmacological Properties

This compound is administered through various routes, including oral, intramuscular, and subcutaneous injections. Its pharmacokinetics reveal that it undergoes extensive first-pass metabolism, affecting its bioavailability and therapeutic efficacy . The drug's half-life varies based on the administration route, impacting dosing schedules.

Comparative Efficacy

A comparison between this compound and other glucocorticoids (e.g., hydrocortisone) shows that while both are effective anti-inflammatories, individual patient response can differ significantly. For instance, hydrocortisone may provide better metabolic control in certain cases of adrenal insufficiency compared to this compound .

| Application Area | Specific Conditions | Efficacy Observations |

|---|---|---|

| Endocrine Disorders | Adrenal Insufficiency | Variable response; may require alternative therapy |

| Rheumatic Diseases | Rheumatoid Arthritis | Effective but requires monitoring for side effects |

| Dermatologic Conditions | Eczema, Psoriasis | Rapid relief of symptoms |

| Allergic Reactions | Severe Asthma | Effective in acute management |

| Hematologic Disorders | Acute Leukemia | Used as part of combination therapy |

Mecanismo De Acción

El acetato de cortisona ejerce sus efectos al unirse a los receptores de glucocorticoides en el citoplasma de las células diana. Esta unión inhibe las señales proinflamatorias y promueve las señales antiinflamatorias. El compuesto se convierte en su forma activa, hidrocortisona, en el hígado. La hidrocortisona luego interactúa con los receptores de glucocorticoides, modulando la expresión de genes específicos involucrados en la inflamación y la respuesta inmune .

Compuestos similares:

- Acetato de hidrocortisona

- Prednisona

- Prednisolona

- Dexametasona

- Betametasona

Comparación:

- Acetato de hidrocortisona: Propiedades antiinflamatorias similares pero con una duración de acción más corta.

- Prednisona y Prednisolona: Efectos antiinflamatorios más potentes y mayor duración de acción en comparación con el acetato de cortisona.

- Dexametasona y Betametasona: Altamente potentes con mínima actividad mineralocorticoide, lo que las hace adecuadas para condiciones que requieren una fuerte acción antiinflamatoria .

El acetato de cortisona es único debido a sus actividades glucocorticoides y mineralocorticoides equilibradas, lo que lo hace versátil para tratar una amplia gama de afecciones .

Comparación Con Compuestos Similares

- Hydrocortisone acetate

- Prednisone

- Prednisolone

- Dexamethasone

- Betamethasone

Comparison:

- Hydrothis compound: Similar anti-inflammatory properties but with a shorter duration of action.

- Prednisone and Prednisolone: More potent anti-inflammatory effects and longer duration of action compared to this compound.

- Dexamethasone and Betamethasone: Highly potent with minimal mineralocorticoid activity, making them suitable for conditions requiring strong anti-inflammatory action .

This compound is unique due to its balanced glucocorticoid and mineralocorticoid activities, making it versatile for treating a wide range of conditions .

Actividad Biológica

Cortisone acetate (CA) is a synthetic glucocorticoid that has been widely used in clinical practice for its anti-inflammatory and immunosuppressive properties. Its biological activity is primarily mediated through its conversion to cortisol, which exerts various effects on metabolism, immune response, and inflammation. This article examines the biological activity of this compound, including its pharmacokinetics, therapeutic applications, and case studies that illustrate its clinical efficacy and limitations.

This compound is administered orally and requires conversion to cortisol by the enzyme 11-β-hydroxysteroid dehydrogenase type 1 to become biologically active. This conversion leads to a delayed peak in serum cortisol concentration compared to hydrocortisone (HC), which is the active form of cortisol. The pharmacokinetic profile of CA indicates that it has a longer half-life and lower potency in terms of immediate glucocorticoid action when compared to HC .

Table 1: Comparison of this compound and Hydrocortisone

| Parameter | This compound (CA) | Hydrocortisone (HC) |

|---|---|---|

| Active Form | Requires conversion | Active |

| Peak Serum Concentration | Delayed | Rapid |

| Potency | Lower | Higher |

| Half-Life | Longer | Shorter |

Therapeutic Applications

This compound is indicated for various conditions including:

- Endocrine Disorders : Used in adrenal insufficiency to replace deficient steroid hormones.

- Autoimmune Diseases : Effective in managing conditions like rheumatoid arthritis and lupus.

- Dermatological Conditions : Prescribed for inflammatory skin diseases.

- Respiratory Conditions : Utilized in chronic asthma management.

The compound's anti-inflammatory effects arise from its ability to inhibit leukocyte migration, decrease capillary permeability, and suppress the expression of pro-inflammatory genes .

Case Study 1: Metabolic Effects in Adrenal Insufficiency

A study involving patients with secondary adrenal insufficiency (SAI) assessed the metabolic consequences of switching from this compound to hydrocortisone. Results indicated that while CA was associated with more favorable glucose metabolism, HC led to increased body weight and worsened metabolic profiles. Specifically, glycated hemoglobin levels were lower in patients treated with CA compared to those on HC .

Case Study 2: Treatment Failure in Congenital Adrenal Hyperplasia

In a pediatric case of congenital adrenal hyperplasia (CAH), a patient exhibited poor metabolic control despite treatment with this compound. The investigation revealed inadequate conversion of cortisone to cortisol as a contributing factor. Upon switching to prednisolone, the patient's hormonal levels normalized, highlighting the limitations of CA in certain metabolic contexts .

Research Findings

Recent studies have explored the effects of switching from this compound to modified-release hydrocortisone (MRH). Findings indicated no significant changes in glycometabolic parameters but noted improvements in blood pressure control among patients switched to MRH . These results suggest that while CA remains effective for many, alternative formulations may offer enhanced therapeutic benefits for specific patient populations.

Propiedades

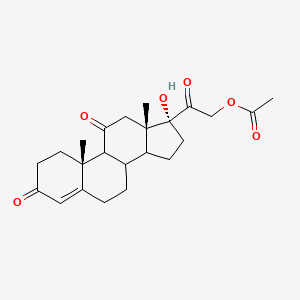

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRJWOMZKQRYTA-RFZYENFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022858 | |

| Record name | Cortisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cortisone acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.78e-02 g/L | |

| Record name | Cortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cortisone acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. | |

| Record name | Cortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

50-04-4 | |

| Record name | Cortisone, 21-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortisone acetate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CORTISONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cortisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORTISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883WKN7W8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cortisone acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227-229, 222 °C | |

| Record name | Cortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cortisone acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cortisone acetate itself is inactive until converted to cortisol in the body. Cortisol binds to glucocorticoid receptors, influencing gene expression and modulating immune responses. This leads to decreased production of inflammatory mediators like prostaglandins and leukotrienes. [, ] You can find more information in this research article: .

A: Oral this compound administration leads to an initial increase in neutrophils, while lymphocytes and eosinophils decrease. Intramuscular injection causes a more prolonged neutrophil increase and a rise in total white blood cells. []

A: Yes, this compound administration to rats has been shown to significantly decrease EST. This effect can be partially antagonized by co-administration of Compound A acetate (11-dehydrocorticosterone acetate). []

A: Hydrocortisone, especially in its free alcohol form, demonstrates significantly greater anti-inflammatory potency than this compound. This difference is attributed to their pharmacokinetic properties and relative glucocorticoid activities. [, ] Learn more from this study: .

A: this compound exhibits optimal stability in slightly acidic solutions (around pH 4). [] Its stability decreases in both highly acidic and alkaline environments, potentially leading to degradation.

A: Commonly used solvents include ethyl acetate, acetone, 1,4-dioxane, dimethylformamide (DMF), and ethanol. [] The choice of solvent depends on the desired formulation type (e.g., solution, suspension, emulsion) and route of administration.

A: 9-alpha fluorination of hydrocortisone dramatically increases both glucocorticoid and mineralocorticoid activities. The potency follows the order: F > Cl > Br > I. [, , ]

A: Yes, the addition of a double bond at the Δ1 position of fluorohydrocortisone further enhances its glucocorticoid and mineralocorticoid activities. []

A: Intramuscular injection of this compound leads to slow and sustained absorption, while oral administration results in variable and often incomplete absorption. Intravenous administration of hydrocortisone provides rapid and predictable effects. [, ]

A: this compound is primarily metabolized in the liver, where it undergoes reduction to cortisol, its active form. Further metabolism involves conjugation reactions, making it more water-soluble for excretion. []

A: this compound is commonly used to induce immunosuppression in rat models of PCP, making them susceptible to the infection. Intranasal inoculation of P. carinii cysts, along with this compound injections, can result in the development of PCP. [, , ]

A: Yes, administration of this compound to neonatal rats can influence skeletal muscle development, affecting creatine kinase activity and inducing morphological changes in muscle fibers. [, ]

A: Long-term use of this compound can lead to various side effects, including osteoporosis, muscle weakness, increased risk of infections, and suppression of the hypothalamic-pituitary-adrenal (HPA) axis. [, , ]

A: Studies suggest that prolonged this compound treatment during childhood, in conjunction with mineralocorticoid replacement therapy, may have a negative impact on BMD at certain skeletal sites, even in adults with CAH maintained on low glucocorticoid doses. []

A: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for the accurate and sensitive quantification of this compound in various matrices, including pharmaceutical formulations, biological samples, and environmental samples. [, ]

A: Stringent quality control measures are implemented throughout the manufacturing process, encompassing raw material testing, in-process controls, and finished product analysis. These measures ensure the identity, purity, potency, and stability of this compound. []

A: this compound was first synthesized in the late 1940s and quickly gained recognition for its potent anti-inflammatory effects. Its clinical use revolutionized the treatment of various inflammatory and autoimmune diseases. []

A: Research on this compound extends beyond pharmacology and medicine. It encompasses diverse fields like immunology, endocrinology, biochemistry, and biophysics. These interdisciplinary collaborations provide comprehensive insights into the compound's mechanisms of action, therapeutic applications, and potential side effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.